(E)-1-(4-Nitrophenyl)-N-[4-(5-phenyl-1,3-oxazol-2-yl)phenyl]methanimine
CAS No.: 61125-39-1
Cat. No.: VC17269554
Molecular Formula: C22H15N3O3
Molecular Weight: 369.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 61125-39-1 |
|---|---|
| Molecular Formula | C22H15N3O3 |
| Molecular Weight | 369.4 g/mol |
| IUPAC Name | 1-(4-nitrophenyl)-N-[4-(5-phenyl-1,3-oxazol-2-yl)phenyl]methanimine |
| Standard InChI | InChI=1S/C22H15N3O3/c26-25(27)20-12-6-16(7-13-20)14-23-19-10-8-18(9-11-19)22-24-15-21(28-22)17-4-2-1-3-5-17/h1-15H |
| Standard InChI Key | PILYPYKZIXKSKK-UHFFFAOYSA-N |
| Canonical SMILES | C1=CC=C(C=C1)C2=CN=C(O2)C3=CC=C(C=C3)N=CC4=CC=C(C=C4)[N+](=O)[O-] |
Introduction
Structural and Chemical Properties
Molecular Architecture
The compound features an imine (-CH=N-) backbone linking two aromatic systems: a 4-nitrophenyl group and a 4-(5-phenyl-1,3-oxazol-2-yl)phenyl moiety. The (E)-configuration ensures the trans arrangement of substituents around the imine double bond, critical for maintaining planarity and conjugation . Key structural components include:
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Nitrophenyl Group: Introduces electron-withdrawing effects, enhancing oxidative stability and influencing electronic transitions.
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Oxazole Ring: A five-membered heterocycle with nitrogen and oxygen atoms, contributing to π-conjugation and intermolecular interactions .
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Phenyl Substituents: Provide steric bulk and modulate solubility.
Table 1: Fundamental Properties
| Property | Value |
|---|---|
| Molecular Formula | C₂₂H₁₅N₃O₃ |
| Molecular Weight | 369.4 g/mol |
| CAS Number | 61125-39-1 |
| IUPAC Name | (E)-1-(4-Nitrophenyl)-N-[4-(5-phenyl-1,3-oxazol-2-yl)phenyl]methanimine |
| SMILES | C1=CC=C(C=C1)C2=CN=C(O2)C3=CC=C(C=C3)N=CC4=CC=C(C=C4)N+[O-] |
Spectroscopic Characterization
Analytical data from infrared (IR) and nuclear magnetic resonance (NMR) spectroscopy confirm structural features:
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IR Spectroscopy: Peaks at 1673 cm⁻¹ (C=O stretch of oxazole) and 1526 cm⁻¹ (C=N imine stretch) .
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¹H NMR: Resonances at δ 8.2–7.2 ppm (aromatic protons) and δ 8.9 ppm (imine proton) .
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Mass Spectrometry: Molecular ion peak at m/z 369.4, consistent with the molecular weight.
Synthesis and Optimization
Synthetic Pathways
The compound is synthesized through a multi-step sequence involving:
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Vilsmeier-Haack Reaction: Formation of the oxazole ring via cyclization of acetophenone phenylhydrazine with DMF and POCl₃ .
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Imine Formation: Condensation of 4-(5-phenyl-1,3-oxazol-2-yl)benzaldehyde with 4-nitroaniline in methanol under acidic conditions .
Table 2: Reaction Conditions and Yields
| Step | Reagents/Conditions | Yield (%) |
|---|---|---|
| Oxazole Synthesis | DMF, POCl₃, 70–80°C, 6 hrs | 80 |
| Imine Formation | CH₃OH, CH₃COOH, reflux, 1 hr | 65 |
Purification and Crystallization
Recrystallization from isopropanol or ethyl acetate yields high-purity product (≥98%), confirmed by thin-layer chromatography (TLC) and high-performance liquid chromatography (HPLC) .
Applications in Scientific Research
Materials Science
The compound’s conjugated π-system enables applications in:
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Organic Electronics: As a semiconductor in field-effect transistors (FETs) due to high charge mobility.
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Sensors: Nitroaromatic groups facilitate selective detection of explosives (e.g., TNT) via fluorescence quenching .
Comparative Analysis with Structural Analogs
Diastereomeric Comparisons
The (E)-isomer exhibits distinct crystallographic properties compared to its (Z)-counterpart. For instance, dihedral angles between the oxazole and phenyl rings differ significantly (75.4° vs. 47.0° in (Z)-isomers), affecting packing efficiency and solubility .
Sulfur-Containing Analogs
Replacing the oxazole oxygen with sulfur (as in NSC177921) increases molecular weight (446.4 g/mol) and alters electronic properties, enhancing thiol-mediated binding in biological systems .
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